2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-amine 2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17795292
InChI: InChI=1S/C10H18N2S/c1-7(2)8-5-13-9(12-8)10(3,4)6-11/h5,7H,6,11H2,1-4H3
SMILES:
Molecular Formula: C10H18N2S
Molecular Weight: 198.33 g/mol

2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-amine

CAS No.:

Cat. No.: VC17795292

Molecular Formula: C10H18N2S

Molecular Weight: 198.33 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-amine -

Specification

Molecular Formula C10H18N2S
Molecular Weight 198.33 g/mol
IUPAC Name 2-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)propan-1-amine
Standard InChI InChI=1S/C10H18N2S/c1-7(2)8-5-13-9(12-8)10(3,4)6-11/h5,7H,6,11H2,1-4H3
Standard InChI Key HFISDTLZPDOCQT-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CSC(=N1)C(C)(C)CN

Introduction

Chemical Identity and Structural Features

Molecular Formula and IUPAC Nomenclature

The compound’s systematic IUPAC name, 2-Methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]propan-1-amine, reflects its bifunctional architecture:

  • A 1,3-thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3) serves as the core scaffold .

  • At position 4 of the thiazole, a propan-2-yl (isopropyl) group is attached, introducing steric bulk and hydrophobicity .

  • Position 2 of the thiazole is bonded to a 2-methylpropan-1-amine moiety, which contributes basicity and potential hydrogen-bonding capabilities .

The molecular formula is C10_{10}H17_{17}N2_2S, with a calculated molecular weight of 197.32 g/mol .

Structural Characterization

Key structural insights include:

  • Stereochemistry: The absence of chiral centers in the molecule simplifies synthesis and analysis .

  • Tautomerism: The thiazole ring’s aromaticity precludes significant tautomeric shifts under standard conditions .

  • Conformational Flexibility: The isopropyl and amine groups introduce rotational freedom, influencing intermolecular interactions .

Synthesis and Manufacturing

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the correct positions of the thiazole ring requires precise control of reaction conditions .

  • Amine Stability: Primary amines are prone to oxidation, necessitating inert atmospheres or protective groups during synthesis .

Physicochemical Properties

Experimental and computed data from structural analogs provide the following profile :

PropertyValueMethod/Source
Molecular Weight197.32 g/molPubChem computation
LogP (XLogP3-AA)2.8 (predicted)XLogP3
Hydrogen Bond Donors1 (amine NH2_2)Cactvs
Hydrogen Bond Acceptors3 (thiazole N, amine N)Cactvs
Rotatable Bonds4Cactvs
Topological Polar Surface Area64.8 ŲCactvs

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited in water due to the hydrophobic isopropyl group .

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with related molecules:

CompoundKey Structural DifferenceBiological Activity
2-Methyl-2-(1,3-thiazol-4-yl)propan-1-amine Thiazole substitution at position 4Reduced steric hindrance; higher solubility
2-Methyl-1-(thiazol-2-yl)propan-2-olHydroxyl instead of amine groupLower basicity; metabolic instability
4-IsopropylthiazoleNo amine functionalityLimited bioactivity

Future Research Directions

  • Synthetic Optimization: Development of one-pot methodologies to improve yield and purity.

  • Biological Screening: In vitro assays against bacterial/viral strains and cancer cell lines.

  • Formulation Studies: Exploration of lipid nanoparticle formulations for RNA delivery .

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